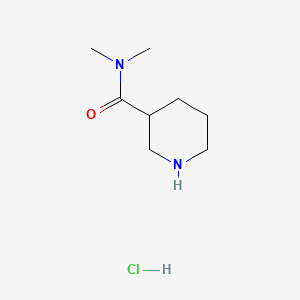

N,N-dimethylpiperidine-3-carboxamide hydrochloride

Description

Properties

IUPAC Name |

N,N-dimethylpiperidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.ClH/c1-10(2)8(11)7-4-3-5-9-6-7;/h7,9H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAOCILIXPFSSGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-dimethylpiperidine-3-carboxamide hydrochloride can be synthesized through a two-step process:

Formation of Piperidine-3-carboxylic Acid Anhydride: Piperidine reacts with acetic anhydride to form piperidine-3-carboxylic acid anhydride.

Reaction with Dimethylamine: The anhydride is then reacted with dimethylamine in the presence of hydrochloric acid to yield this compound.

Industrial Production Methods

In industrial settings, the synthesis of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves:

Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to facilitate the reactions.

Purification Steps: Using crystallization and filtration techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethylpiperidine-3-carboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions and halides are commonly used.

Major Products Formed

Oxidation: Formation of N,N-dimethylpiperidine-3-carboxamide oxides.

Reduction: Formation of N,N-dimethylpiperidine-3-amine.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N,N-dimethylpiperidine-3-carboxamide hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in various organic reactions and as a solvent in chemical synthesis.

Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals

Mechanism of Action

The mechanism of action of N,N-dimethylpiperidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets. It acts as a catalyst by facilitating the formation of transition states in chemical reactions. The compound’s structure allows it to stabilize reactive intermediates, thereby increasing the reaction rate. In biological systems, it may interact with enzymes and proteins, influencing their activity and function .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Structural Differences and Implications

Substituent Position and Type

- The target compound’s 3-carboxamide group distinguishes it from Piperidin-3-yl N,N-dimethylcarbamate Hydrochloride , which has a carbamate group (O-CO-O) at the same position. Carbamates are generally more hydrolytically stable than esters but less so than amides, suggesting differences in metabolic or chemical stability .

- (3R)-N-(3-Hydroxycyclohexyl)piperidine-3-carboxamide hydrochloride introduces a bulky hydroxycyclohexyl group on the amide nitrogen. This modification likely impacts lipophilicity and receptor binding compared to the simpler dimethylated amide in the target compound .

Salt Form and Solubility The dihydrochloride salt in N-[3-(Dimethylamino)propyl]-2-piperidinecarboxamide dihydrochloride increases polarity and aqueous solubility compared to the monohydrochloride form of the target compound. However, additional counterions may complicate formulation in drug delivery systems .

Biological Activity

N,N-dimethylpiperidine-3-carboxamide hydrochloride (also known as DMPC-HCl) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of DMPC-HCl, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₈H₁₆N₂O·HCl, with a molecular weight of 194.69 g/mol. The compound features a piperidine ring with a carboxamide functional group, which contributes to its biological activity.

The biological activity of DMPC-HCl is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound acts as an inhibitor or modulator, influencing the activity of these targets through the following mechanisms:

- Enzyme Inhibition : DMPC-HCl has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmitter regulation. This property suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease .

- Receptor Binding : The compound's structural similarities to other biologically active molecules allow it to bind to specific receptors, potentially influencing various signaling pathways in cells.

Applications in Research

DMPC-HCl has diverse applications in scientific research:

- Medicinal Chemistry : It is investigated for its potential therapeutic properties, particularly as a precursor in the synthesis of pharmaceutical compounds .

- Biochemical Assays : The compound is employed in studies involving enzyme mechanisms and as a reagent in biochemical assays, aiding in the understanding of enzyme kinetics and interactions.

- Cancer Research : Recent studies indicate that piperidine derivatives, including DMPC-HCl, exhibit anticancer activity. For instance, compounds derived from piperidine structures have shown cytotoxic effects against various cancer cell lines .

Case Studies and Research Findings

Several studies highlight the biological activity of DMPC-HCl and related compounds:

- Inhibition of Cholinesterases : A study demonstrated that DMPC-HCl effectively inhibits AChE and BuChE, showcasing its potential for treating Alzheimer's disease by enhancing cholinergic neurotransmission .

- Anticancer Activity : Research involving piperidine derivatives indicated that certain compounds exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells. These findings suggest that modifications to the piperidine structure can enhance anticancer properties .

- Cathepsin K Inhibition : Novel derivatives based on piperidine-3-carboxamide were synthesized and evaluated for their inhibitory activities against cathepsin K, an enzyme involved in bone resorption. One derivative showed an IC₅₀ value of 13.52 µM, indicating promising anti-bone resorption activity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of DMPC-HCl, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N,N-diethylpiperidine-3-carboxamide hydrochloride | C₉H₁₉ClN₂O | Contains ethyl groups instead of methyl groups |

| 1-methylpiperidine | C₆H₁₃N | Lacks carboxamide functionality |

| Piperidine | C₅H₁₁N | Simple structure without substituents |

| N-methylpyrrolidinone | C₆H₁₁NO | Five-membered ring structure |

DMPC-HCl stands out due to its dual functionality as both a catalyst and a reagent in biological studies. Its ability to stabilize reactive intermediates enhances its utility in synthetic chemistry and biological applications .

Q & A

Q. How can researchers design a reproducible synthetic route for N,N-dimethylpiperidine-3-carboxamide hydrochloride with high purity?

Methodological Answer: A multi-step synthesis approach is recommended, starting with piperidine-3-carboxylic acid derivatives. For example, the core piperidine ring can be functionalized via carboxamide formation using dimethylamine in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions . Post-synthesis purification via column chromatography (e.g., silica gel with gradient elution of methanol/dichloromethane) or recrystallization in ethanol/water mixtures can achieve >95% purity, as reported for structurally similar compounds . Monitoring reaction progress via TLC (Rf ~0.3 in 10% MeOH/DCM) ensures intermediate quality.

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H NMR (400 MHz, D2O) reveals characteristic signals: δ 3.45–3.60 (m, piperidine ring protons), δ 2.95 (s, N-methyl groups), and δ 2.30–2.50 (m, carboxamide proton) .

- Mass Spectrometry: ESI-MS (positive mode) shows [M+H]⁺ at m/z 171.2 for the free base, with isotopic peaks confirming chlorine presence in the hydrochloride salt .

- FT-IR: Peaks at 1650–1680 cm⁻¹ (amide C=O stretch) and 2500–2700 cm⁻¹ (HCl salt N-H vibrations) are diagnostic .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer: Store the compound in airtight, light-resistant containers at 2–8°C to prevent hygroscopic degradation . Use desiccants (e.g., silica gel) in storage environments. For handling, wear nitrile gloves and work in a fume hood to avoid inhalation of fine particles. Incompatibilities include strong oxidizing agents (e.g., peroxides) and bases, which may degrade the hydrochloride salt .

Advanced Research Questions

Q. What strategies optimize HPLC analysis for quantifying this compound in biological matrices?

Methodological Answer: Use a C18 column (5 µm, 150 × 4.6 mm) with a mobile phase of 10 mM ammonium acetate (pH 4.5)/acetonitrile (75:25, v/v) at 1.0 mL/min. UV detection at 210 nm maximizes sensitivity for the carboxamide group . For complex matrices (e.g., serum), pre-treatment with protein precipitation (acetonitrile, 3:1 v/v) reduces interference. Validate the method for linearity (1–100 µg/mL, R² >0.99), precision (%RSD <5%), and recovery (>90%) .

Q. How can computational modeling elucidate the binding interactions of this compound with biological targets?

Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure (SMILES: CNC(=O)C1CCCNC1.Cl ) against target receptors (e.g., acetylcholine-binding proteins). Key interactions include hydrogen bonding between the carboxamide oxygen and receptor residues (e.g., Tyr189) and hydrophobic contacts with the piperidine ring. MD simulations (GROMACS) over 100 ns assess binding stability, with RMSD <2 Å indicating robust interactions .

Q. How do researchers resolve contradictions in toxicity data for this compound?

Methodological Answer: Discrepancies in LD50 values (e.g., rodent studies) may arise from differences in administration routes (oral vs. intravenous) or purity levels. Conduct parallel assays under standardized conditions (OECD Guidelines 423/425) using HPLC-verified samples (>95% purity) . Compare results with structurally analogous compounds (e.g., piperidine derivatives) to contextualize findings. For in vitro cytotoxicity (e.g., IC50 in HEK293 cells), ensure consistency in cell passage number and culture media .

Q. What metabolic pathways should be considered when studying this compound in vivo?

Methodological Answer: The compound undergoes hepatic Phase I metabolism via CYP3A4-mediated N-demethylation, yielding piperidine-3-carboxamide as a primary metabolite. Phase II conjugation (glucuronidation) occurs at the carboxamide group. Use LC-MS/MS to identify metabolites in plasma and urine, with MRM transitions targeting m/z 171.2 → 98.1 (parent) and m/z 157.1 → 84.1 (demethylated metabolite) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.